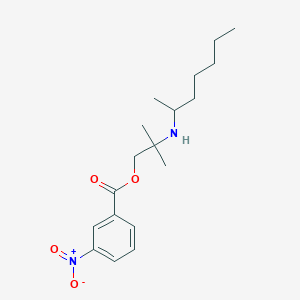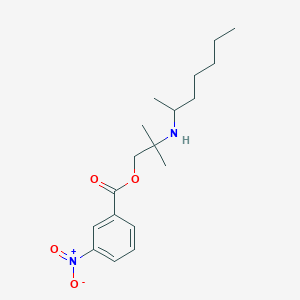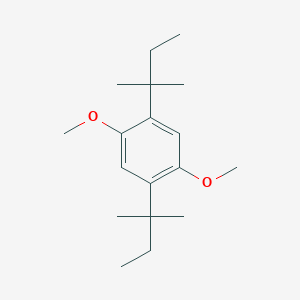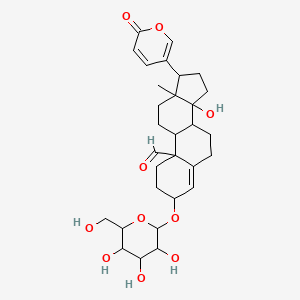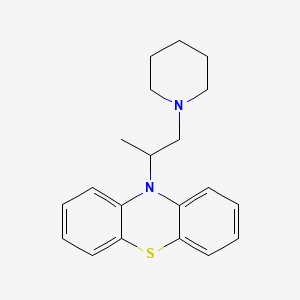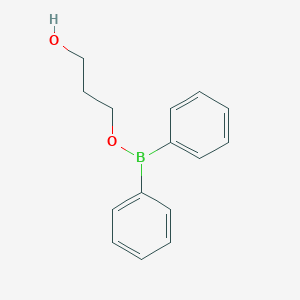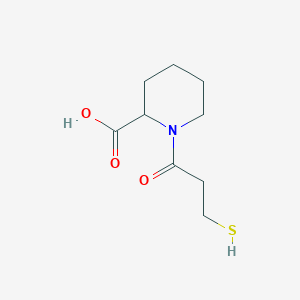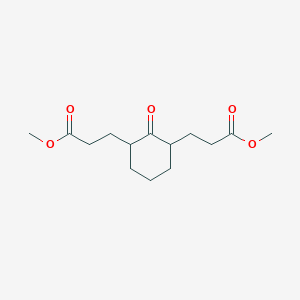
Tyrosyl-alanyl-phenylalanyl-glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-alanyl-phenylalanyl-glycinamide is a synthetic peptide composed of the amino acids tyrosine, alanine, phenylalanine, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tyrosyl-alanyl-phenylalanyl-glycinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are activated using reagents such as HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification systems are employed to ensure efficiency and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Tyrosyl-alanyl-phenylalanyl-glycinamide can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues can be substituted with analogs to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Use of protected amino acid analogs during SPPS.
Major Products
The major products of these reactions include modified peptides with altered functional groups or amino acid sequences, which can be analyzed using mass spectrometry and HPLC.
Aplicaciones Científicas De Investigación
Tyrosyl-alanyl-phenylalanyl-glycinamide has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or bioactive peptide.
Industry: Utilized in the development of novel biomaterials and nanotechnology applications.
Mecanismo De Acción
The mechanism of action of tyrosyl-alanyl-phenylalanyl-glycinamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing signaling pathways and cellular processes. The peptide’s structure allows it to bind to specific molecular targets, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
Tyrosyl-alanyl-phenylalanyl-glycine: Similar structure but lacks the amide group.
Tyrosyl-alanyl-phenylalanyl-serine: Contains serine instead of glycine, altering its properties.
Tyrosyl-alanyl-phenylalanyl-lysine: Incorporates lysine, introducing a positive charge.
Uniqueness
Tyrosyl-alanyl-phenylalanyl-glycinamide is unique due to its specific sequence and the presence of the amide group, which can influence its stability, solubility, and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
78700-75-1 |
|---|---|
Fórmula molecular |
C23H29N5O5 |
Peso molecular |
455.5 g/mol |
Nombre IUPAC |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide |
InChI |
InChI=1S/C23H29N5O5/c1-14(27-22(32)18(24)11-16-7-9-17(29)10-8-16)21(31)28-19(23(33)26-13-20(25)30)12-15-5-3-2-4-6-15/h2-10,14,18-19,29H,11-13,24H2,1H3,(H2,25,30)(H,26,33)(H,27,32)(H,28,31)/t14-,18+,19+/m1/s1 |
Clave InChI |
JWZLANUHRXGDET-CCKFTAQKSA-N |
SMILES isomérico |
C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)N |
SMILES canónico |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NCC(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, [(S)-butylsulfinyl]-](/img/structure/B14443617.png)
